molecular formula C10H19NO4 B052826 Di-tert-butyl Iminodicarboxylate CAS No. 51779-32-9

Di-tert-butyl Iminodicarboxylate

Cat. No. B052826
Key on ui cas rn: 51779-32-9
M. Wt: 217.26 g/mol
InChI Key: XCAQIUOFDMREBA-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

4.34 g (20.0 mmol) of di(t-butyl) iminodicarboxylate was added to a mixture of 800 mg (20.0 mmol) of sodium hydride (60% dispersion in mineral oil) and 50 ml of dimethylformamide. 1.71 g (10.0 mmol) of 3-chloromethylbenzoic acid was added to the obtained mixture, and they were stirred at 80° C. for 2 hours. After the concentration under reduced pressure, 40 ml of dioxane containing 4 M of hydrogen chloride was added to the residue, and they were stirred at room temperature overnight. A white precipitate thus formed was taken by the filtration and washed with ethyl acetate to obtain 3-aminomethylbenzoic acid hydrochloride as white crystals. A mixture of this aminomethyl compound, 10 ml of water, 10 ml of 28% aqueous ammonia and 3.00 g (71.4 mmol) of cyanamide was stirred at 60° C. for 7 days. The solvent was evaporated, and the residue was purified by the reversed-phase HPLC in the same manner as that in step 5 in Example 1 to obtain the title compound.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.[H-].[Na+].[Cl:18][CH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23]([OH:25])=[O:24]>CN(C)C=O>[ClH:18].[NH2:1][CH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23]([OH:25])=[O:24] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)O)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
were stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the concentration under reduced pressure, 40 ml of dioxane containing 4 M of hydrogen chloride
ADDITION
Type
ADDITION
Details
was added to the residue, and they
STIRRING
Type
STIRRING
Details
were stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was taken by the filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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